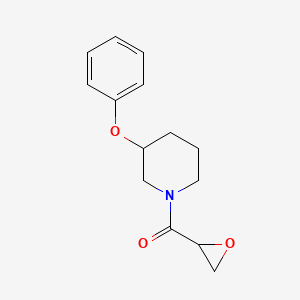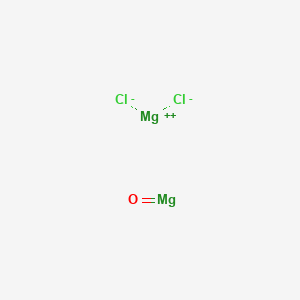
N-(2-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, also known as FMe-ADAP, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. It belongs to the class of sulfonamides, which have been used as antibiotics and diuretics. FMe-ADAP has shown promising results in inhibiting the growth of cancer cells and has the potential to be a valuable tool in cancer research.
Mécanisme D'action
N-(2-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide works by binding to the ATP-binding pocket of Hsp90, which is essential for its function. By binding to this pocket, N-(2-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide prevents Hsp90 from carrying out its normal function, leading to the degradation of its client proteins. This results in the inhibition of cancer cell growth and the induction of cancer cell death.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, N-(2-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to induce cell cycle arrest, which can prevent the growth of new cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in cell-based assays. It is also highly selective for Hsp90, which reduces the risk of off-target effects. However, N-(2-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has some limitations as well. It can be difficult to synthesize and purify, which can limit its availability. Additionally, it may not be effective against all types of cancer cells, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide. One area of interest is in the development of more potent and selective inhibitors of Hsp90. Another area of interest is in the use of N-(2-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, N-(2-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide could be used in preclinical studies to evaluate its potential as a cancer treatment in animal models. Overall, N-(2-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide shows great promise as a valuable tool in cancer research and has the potential to lead to new treatments for cancer.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. N-(2-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide works by targeting a specific protein called Hsp90, which is involved in the growth and survival of cancer cells. By inhibiting Hsp90, N-(2-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can induce cancer cell death and prevent the growth of new cancer cells.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-10-9-15(11(2)8-14(10)20-3)21(18,19)17-13-7-5-4-6-12(13)16/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETZNPBVZWTHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2F)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2805923.png)

![benzo[d]thiazol-6-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2805925.png)






![2-[[2-(2-Fluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2805937.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2805939.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2805941.png)